3-Amino-7-chloroisoquinolin-1(2H)-one

Cdc25B phosphatase inhibition anticancer drug discovery cell cycle checkpoint

3-Amino-7-chloroisoquinolin-1(2H)-one (CAS 76254-32-5) is a heterocyclic isoquinolinone derivative with molecular formula C₉H₇ClN₂O, molecular weight 194.62 g/mol, calculated LogP 2.11, and polar surface area (PSA) 59.87 Ų. The compound features a 3-amino substituent and a 7-chloro substituent on the isoquinolin-1(2H)-one core.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 76254-32-5
Cat. No. B11904296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-chloroisoquinolin-1(2H)-one
CAS76254-32-5
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)NC(=C2)N
InChIInChI=1S/C9H7ClN2O/c10-6-2-1-5-3-8(11)12-9(13)7(5)4-6/h1-4H,(H3,11,12,13)
InChIKeyNRKQNYGDWZUFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-7-chloroisoquinolin-1(2H)-one (CAS 76254-32-5): Procurement-Grade Isoquinolinone Scaffold for Targeted Medicinal Chemistry


3-Amino-7-chloroisoquinolin-1(2H)-one (CAS 76254-32-5) is a heterocyclic isoquinolinone derivative with molecular formula C₉H₇ClN₂O, molecular weight 194.62 g/mol, calculated LogP 2.11, and polar surface area (PSA) 59.87 Ų . The compound features a 3-amino substituent and a 7-chloro substituent on the isoquinolin-1(2H)-one core. This substitution pattern distinguishes it from its closest regioisomer, 6-amino-7-chloroisoquinolin-1(2H)-one (CAS 143034-89-3), which has an identical molecular formula but a higher LogP of 2.76 and PSA of 59.14 Ų . The 3-aminoisoquinolin-1(2H)-one pharmacophore has been validated as a non-quinoid inhibitor scaffold targeting the dual-specificity phosphatase Cdc25B, with lead compounds achieving Ki values as low as 1.9 µM [1]. The 7-chloro substituent further enables participation in transition-metal-catalyzed cross-coupling reactions for library diversification [2].

Why 3-Amino-7-chloroisoquinolin-1(2H)-one Cannot Be Substituted by Regioisomeric or Dechlorinated Analogs in Research Procurement


The 3-amino-7-chloro substitution pattern on the isoquinolin-1(2H)-one core is not interchangeable with regioisomeric or dechlorinated analogs. The 3-amino position is critical for the Cdc25B pharmacophore: structure-activity relationship (SAR) studies demonstrate that moving the amino group from the 3-position to the 6-position abolishes the Cdc25B inhibitory activity inherent to the 3-aminoisoquinolin-1(2H)-one scaffold [1]. Conversely, the 6-amino-7-chloro regioisomer (CAS 143034-89-3) is the essential intermediate for synthesizing the 5-HT₃ receptor antagonist ONO-3051, whereas the 3-amino isomer is not suitable for this synthetic route . The 7-chloro substituent increases LogP by approximately 2.0 log units relative to the unsubstituted 3-aminoisoquinolin-1(2H)-one (LogP 0.085), substantially altering membrane permeability and pharmacokinetic profile [2]. Furthermore, the 7-chloro group serves as a functional handle for Pd-catalyzed cross-coupling diversification that is absent in dechlorinated analogs [3]. Substituting with 7-hydroxy or 7-methoxy analogs introduces hydrogen-bond donor/acceptor changes that alter target binding and metabolic stability in ways that cannot be predicted without experimental validation.

3-Amino-7-chloroisoquinolin-1(2H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Cdc25B Phosphatase Pharmacophore: 3-Amino Regioisomer Is Required for Inhibitory Activity

The 3-aminoisoquinolin-1(2H)-one scaffold has been validated as a non-quinoid Cdc25B inhibitor pharmacophore. The lead compound 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one (13) is a reversible, competitive Cdc25B inhibitor with a Ki of 1.9 µM [1]. SAR studies within this series demonstrate that the 3-amino substitution pattern is essential for Cdc25B binding; compounds lacking the 3-amino group or with amino substitution at alternative positions (e.g., 6-amino) lose Cdc25B inhibitory activity [1]. The target compound 3-amino-7-chloroisoquinolin-1(2H)-one provides both the requisite 3-amino pharmacophore and a 7-chloro substituent that can be elaborated via Pd-catalyzed cross-coupling to generate diversified Cdc25B inhibitor libraries [2].

Cdc25B phosphatase inhibition anticancer drug discovery cell cycle checkpoint

Lipophilicity Modulation: 7-Chloro Substitution Increases LogP by ~2.0 Units vs. Unsubstituted Parent Scaffold

The calculated LogP of 3-amino-7-chloroisoquinolin-1(2H)-one is 2.11 (PSA 59.87 Ų), compared to 0.085 for the unsubstituted 3-aminoisoquinolin-1(2H)-one (PSA not reported) [1]. The 7-chloro substituent contributes approximately +2.0 LogP units, moving the compound from a hydrophilic to a moderately lipophilic range more compatible with passive membrane diffusion. The 6-amino regioisomer (CAS 143034-89-3) has a LogP of 2.76 (PSA 59.14 Ų), which is 0.65 units higher than the 3-amino isomer due to the different electronic environment created by the amino group position . This LogP difference between regioisomers may translate to significantly different cellular permeability and tissue distribution profiles.

physicochemical properties drug-likeness optimization membrane permeability

Synthetic Intermediate Utility: Regioselective Derivatization at C-3 Amino and C-7 Chloro Positions

3-Amino-7-chloroisoquinolin-1(2H)-one provides two orthogonal functionalization handles: the 3-amino group for amidation, sulfonylation, or reductive amination; and the 7-chloro group for Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions [1]. This dual functionality enables sequential, regioselective library synthesis. In contrast, the 6-amino-7-chloro regioisomer is employed as a key intermediate specifically for 5-HT₃ receptor antagonist synthesis (ONO-3051), where the 6-amino group is alkylated with a (5-methyl-4-imidazolyl)methyl moiety . The 3-amino isomer is unsuitable for this particular synthetic route. Patent literature identifies 3-amino-7-chloroisoquinoline (the non-oxidized form) as a precursor for CNS-active 7-chloro-3-(piperazin-1-yl)-isoquinoline derivatives, demonstrating the synthetic versatility of the 3-amino-7-chloro substitution pattern [2].

synthetic building block parallel library synthesis heterocyclic chemistry

Class-Level Antitumor Activity: 3-Aminoisoquinolin-1(2H)-one Derivatives Show Nanomolar to Low Micromolar Potency Across Cancer Cell Lines

The broader 3-aminoisoquinolin-1(2H)-one chemotype has demonstrated significant antitumor activity. A lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12), showed mean log GI₅₀ = -5.18 (corresponding to ~66 nM), log TGI = -4.1, and log LC₅₀ > -4.0 across the NCI-60 human tumor cell line panel [1]. 3-Arylisoquinolinamine derivatives bearing C-6 or C-7 substituents exhibited IC₅₀ values of 14–32 nM across multiple human cancer cell lines, with superior potency to paclitaxel in paclitaxel-resistant HCT-15 colorectal cancer cells . While 3-amino-7-chloroisoquinolin-1(2H)-one itself is a scaffold rather than an optimized drug candidate, it provides the core structure from which these potent analogs are derived. The 7-chloro substituent is a key feature present in many of the most active compounds in these series.

antitumor activity NCI-60 screening cancer cell proliferation

Kinase Inhibitor Scaffold: Isoquinolin-1(2H)-one Core Is a Privileged Structure for PI3K and Rho-Kinase Inhibition

Substituted isoquinolin-1(2H)-ones are established pharmacophores for lipid and protein kinase inhibition. US Patent 8,193,182 (Intellikine, Inc.) claims substituted isoquinolin-1(2H)-ones of Formula I that modulate PI3 kinase activity, with pharmaceutical compositions for treating PI3K-associated diseases including cancer and inflammatory disorders [1]. Separately, X-ray co-crystal structures of Rho-associated protein kinase (ROCK1) with 2H-isoquinolin-1-one inhibitors (PDB: 3NCZ) confirm direct binding of this chemotype to the kinase ATP-binding site [2]. The 3-amino-7-chloro substitution pattern provides hydrogen-bonding capability (3-NH₂) and a halogen handle (7-Cl) for optimizing kinase selectivity, features that are absent in unsubstituted or alternatively substituted isoquinolinones.

PI3 kinase inhibition Rho-kinase inhibition signal transduction

3-Amino-7-chloroisoquinolin-1(2H)-one: Evidence-Backed Research and Industrial Application Scenarios


Cdc25B Phosphatase Inhibitor Lead Optimization: Core Scaffold for Anticancer Drug Discovery

Research groups targeting the Cdc25B dual-specificity phosphatase for anticancer therapy should procure 3-amino-7-chloroisoquinolin-1(2H)-one as the starting scaffold. The 3-aminoisoquinolin-1(2H)-one pharmacophore has produced reversible, competitive Cdc25B inhibitors with Ki = 1.9 µM [1]. The 7-chloro substituent enables Pd-catalyzed cross-coupling diversification (Suzuki, Buchwald-Hartwig) to explore substituent effects on potency and selectivity, while the 3-amino group can be functionalized via amidation or sulfonylation. The 6-amino regioisomer must be avoided for this application as it lacks Cdc25B pharmacophore activity [1].

PI3K or Rho-Kinase (ROCK1) Inhibitor Development Using Privileged Isoquinolinone Scaffold

The isoquinolin-1(2H)-one core is a privileged structure for kinase inhibition, claimed in US Patent 8,193,182 for PI3K modulation and confirmed by X-ray co-crystallography with ROCK1 (PDB: 3NCZ) [2][3]. 3-Amino-7-chloroisoquinolin-1(2H)-one provides the validated core with two functionalization handles (3-NH₂ and 7-Cl) for optimizing kinase selectivity profiles. The intermediate LogP of 2.11 is within the drug-like range, and the PSA of 59.87 Ų is compatible with oral bioavailability . This scaffold can be elaborated to target specific kinase isoforms implicated in cancer, inflammatory, or cardiovascular diseases.

Focused Library Synthesis via Orthogonal Functionalization of 3-Amino and 7-Chloro Handles

Medicinal chemistry groups requiring a scaffold with two orthogonal, regioselective derivatization sites should select 3-amino-7-chloroisoquinolin-1(2H)-one over its regioisomers. The 3-amino group undergoes amidation, sulfonylation, and reductive amination; the 7-chloro group undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) [1]. This dual reactivity profile is superior to the 6-amino regioisomer (specialized for 5-HT₃ antagonist synthesis) and the dechlorinated parent (lacking the C-7 cross-coupling handle) [4]. The compound is suitable for parallel library synthesis to explore SAR across multiple target classes simultaneously.

NCI-60 Antitumor Screening: Scaffold with Documented Pathway to Nanomolar Potency

The 3-aminoisoquinolin-1(2H)-one chemotype has demonstrated antitumor activity in the NCI-60 panel with mean log GI₅₀ = -5.18 (~66 nM) for optimized lead compounds [5]. 3-Arylisoquinolinamine derivatives bearing C-6 or C-7 substituents achieve IC₅₀ values of 14–32 nM and outperform paclitaxel in drug-resistant cell lines . 3-Amino-7-chloroisoquinolin-1(2H)-one is the appropriate starting material for synthesizing and screening libraries of C-7-substituted analogs to identify new lead compounds with improved potency and resistance profiles.

Quote Request

Request a Quote for 3-Amino-7-chloroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.